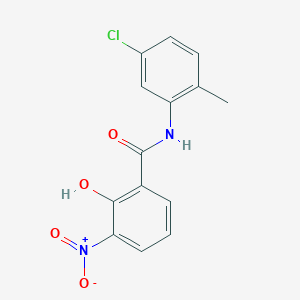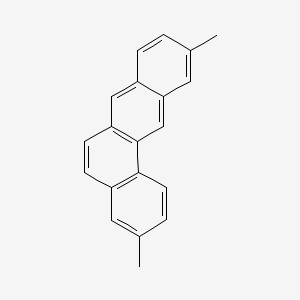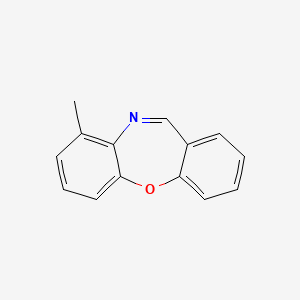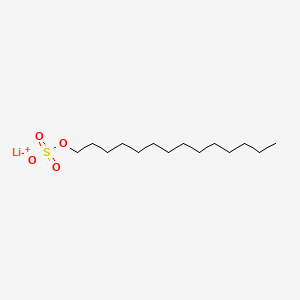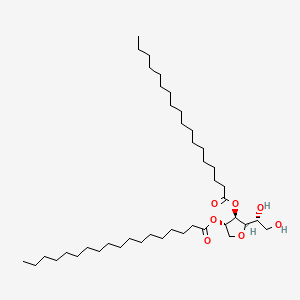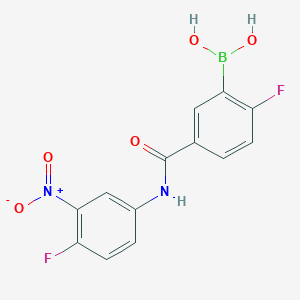
2-Phenyl-5-propylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-5-propylpyridine is an organic compound with the molecular formula C14H15N It is a derivative of pyridine, characterized by a phenyl group at the second position and a propyl group at the fifth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-propylpyridine can be achieved through several methods. One common approach involves the reaction of phenyl lithium with pyridine, followed by the introduction of a propyl group at the fifth position. This reaction typically requires anhydrous conditions and a suitable solvent such as tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-5-propylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or propyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted phenyl or propyl pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Phenyl-5-propylpyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-5-propylpyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique properties. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Phenylpyridine: Similar structure but lacks the propyl group at the fifth position.
2-Phenyl-4-propylpyridine: Similar structure with the propyl group at the fourth position.
2-Phenyl-6-propylpyridine: Similar structure with the propyl group at the sixth position.
Uniqueness: 2-Phenyl-5-propylpyridine is unique due to the specific positioning of the phenyl and propyl groups, which can influence its chemical reactivity and interaction with other molecules. This distinct structure may result in different physical and chemical properties compared to its analogs, making it valuable for specific applications.
Propiedades
Número CAS |
85237-77-0 |
|---|---|
Fórmula molecular |
C14H15N |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
2-phenyl-5-propylpyridine |
InChI |
InChI=1S/C14H15N/c1-2-6-12-9-10-14(15-11-12)13-7-4-3-5-8-13/h3-5,7-11H,2,6H2,1H3 |
Clave InChI |
TZNKZUKEYWZEDN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CN=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


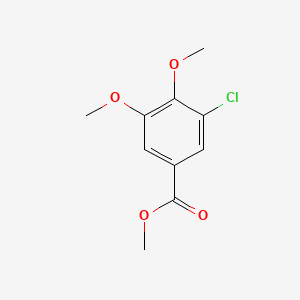
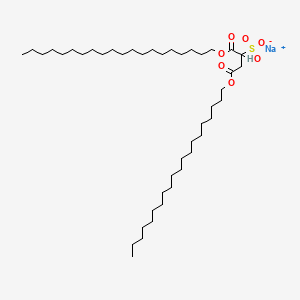
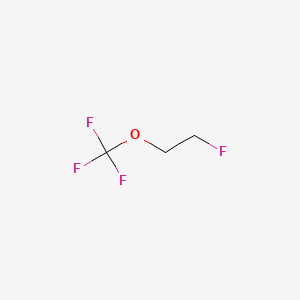

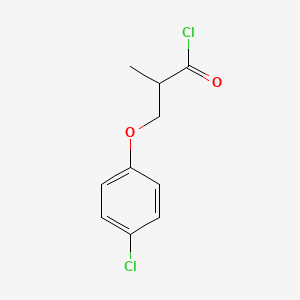
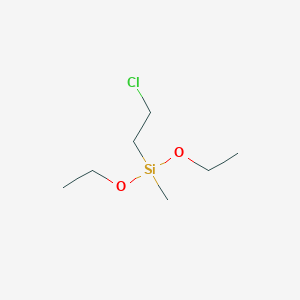
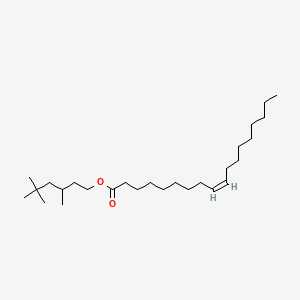
![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)
